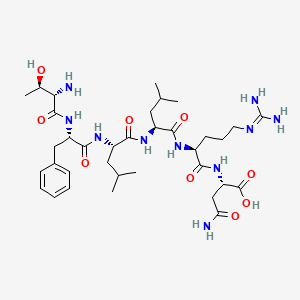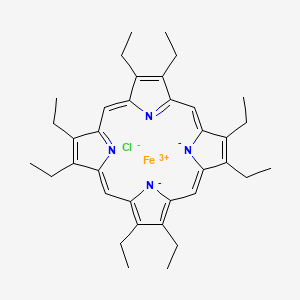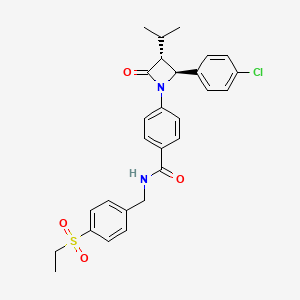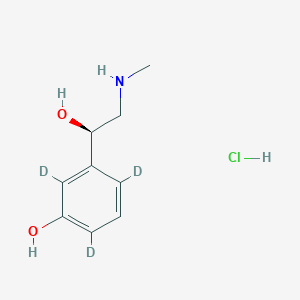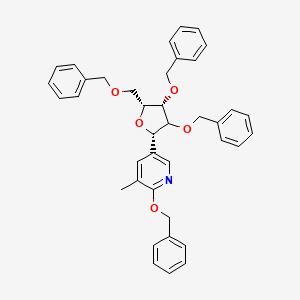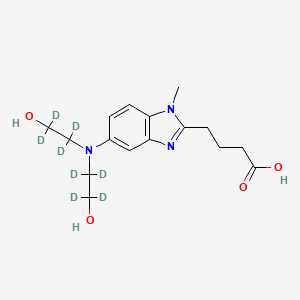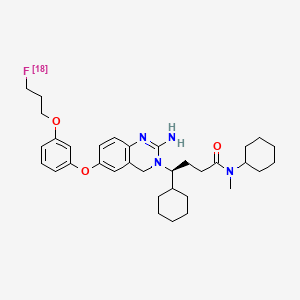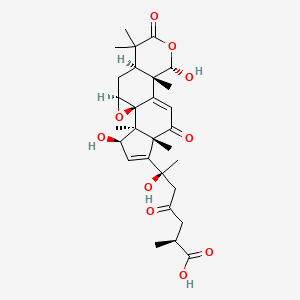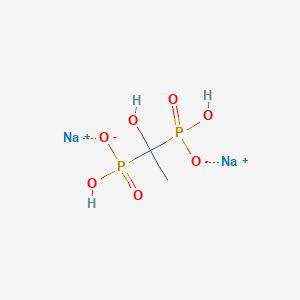
(2R,3S,5S)-2-(6-amino-2-chloropurin-9-yl)-5-(hydroxymethyl)oxolan-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3S,5S)-2-(6-amino-2-chloropurin-9-yl)-5-(hydroxymethyl)oxolan-3-ol is a nucleoside analog that has significant importance in medicinal chemistry. It is structurally related to naturally occurring nucleosides and is often studied for its potential therapeutic applications, particularly in antiviral and anticancer treatments.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2R,3S,5S)-2-(6-amino-2-chloropurin-9-yl)-5-(hydroxymethyl)oxolan-3-ol typically involves the following steps:
Glycosylation Reaction: The starting material, a purine derivative, undergoes a glycosylation reaction with a protected sugar moiety. This step often requires the use of a Lewis acid catalyst such as trimethylsilyl trifluoromethanesulfonate.
Deprotection: The protected sugar moiety is then deprotected under acidic or basic conditions to yield the desired nucleoside analog.
Purification: The final product is purified using chromatographic techniques such as high-performance liquid chromatography.
Industrial Production Methods: Industrial production of this compound may involve large-scale glycosylation reactions followed by automated purification processes. The use of continuous flow reactors and advanced purification technologies can enhance the efficiency and yield of the production process.
Types of Reactions:
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxyl group.
Reduction: The amino group can be reduced to form an amine.
Substitution: The chlorine atom can be substituted with various nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Major Products:
Oxidation: Formation of a carboxylated nucleoside analog.
Reduction: Formation of an amine-substituted nucleoside analog.
Substitution: Formation of hydroxyl or amino-substituted nucleoside analogs.
Chemistry:
- Used as a building block in the synthesis of more complex nucleoside analogs.
- Studied for its reactivity and stability under various chemical conditions.
Biology:
- Investigated for its potential as an antiviral agent, particularly against viruses such as HIV and hepatitis B.
- Studied for its ability to inhibit viral replication by incorporating into viral DNA or RNA.
Medicine:
- Explored as a potential anticancer agent due to its ability to interfere with DNA synthesis in rapidly dividing cells.
- Investigated for its potential to enhance the efficacy of existing chemotherapy drugs.
Industry:
- Used in the development of diagnostic tools and assays for detecting viral infections.
- Studied for its potential use in the synthesis of novel pharmaceuticals.
Mécanisme D'action
The compound exerts its effects by incorporating into the DNA or RNA of viruses or cancer cells, leading to the termination of DNA or RNA synthesis. This incorporation disrupts the normal replication process, ultimately inhibiting the growth and proliferation of the target cells. The molecular targets include viral polymerases and cellular DNA polymerases, which are essential for the replication of genetic material.
Comparaison Avec Des Composés Similaires
Acyclovir: Another nucleoside analog used as an antiviral agent.
Ganciclovir: A nucleoside analog used to treat cytomegalovirus infections.
Zidovudine: A nucleoside analog used in the treatment of HIV.
Uniqueness:
- The presence of the chlorine atom and the specific stereochemistry of the sugar moiety make (2R,3S,5S)-2-(6-amino-2-chloropurin-9-yl)-5-(hydroxymethyl)oxolan-3-ol unique compared to other nucleoside analogs.
- Its specific mechanism of action and potential therapeutic applications distinguish it from other similar compounds.
Propriétés
Formule moléculaire |
C10H12ClN5O3 |
|---|---|
Poids moléculaire |
285.69 g/mol |
Nom IUPAC |
(2R,3S,5S)-2-(6-amino-2-chloropurin-9-yl)-5-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C10H12ClN5O3/c11-10-14-7(12)6-8(15-10)16(3-13-6)9-5(18)1-4(2-17)19-9/h3-5,9,17-18H,1-2H2,(H2,12,14,15)/t4-,5-,9+/m0/s1 |
Clé InChI |
HNSLUZJFGNTTEV-DQSPEZDDSA-N |
SMILES isomérique |
C1[C@H](O[C@H]([C@H]1O)N2C=NC3=C(N=C(N=C32)Cl)N)CO |
SMILES canonique |
C1C(OC(C1O)N2C=NC3=C(N=C(N=C32)Cl)N)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



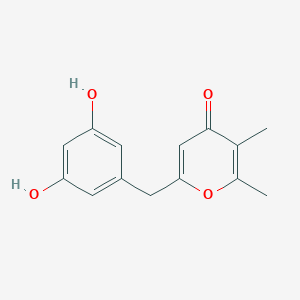
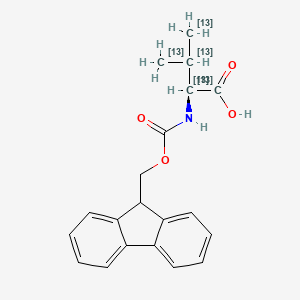
![5-chloro-2-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid](/img/structure/B12408901.png)

